molecular formula C17H14BrN3O2S B409501 N-(4-bromophenyl)-2-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide CAS No. 332158-09-5

N-(4-bromophenyl)-2-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide

Cat. No.: B409501
CAS No.: 332158-09-5
M. Wt: 404.3g/mol
InChI Key: IMANUPULLFWDLM-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide is a complex organic compound that features a bromophenyl group, a p-tolyl group, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-2-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide typically involves multiple steps:

  • Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions. For instance, p-tolyl hydrazide can react with a carboxylic acid chloride in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) to form the oxadiazole ring.

  • Thioether Formation: : The oxadiazole compound can then be reacted with a thiol to introduce the sulfanyl group. This step often requires a base such as sodium hydride (NaH) to deprotonate the thiol, facilitating the nucleophilic substitution reaction.

  • Acetamide Formation: : The final step involves the reaction of the intermediate with 4-bromoaniline to form the acetamide linkage. This can be achieved through an acylation reaction using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, automated synthesis, and stringent purification processes such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxadiazole ring or the bromophenyl group, potentially leading to dehalogenation or ring opening.

    Substitution: The bromophenyl group can participate in nucleophilic aromatic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dehalogenated products or reduced oxadiazole derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(4-bromophenyl)-2-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. The presence of the oxadiazole ring is particularly noteworthy, as this moiety is known for its bioactivity.

Medicine

In medicinal chemistry, derivatives of this compound could be explored as potential drug candidates. The combination of the bromophenyl and oxadiazole groups might confer interesting pharmacological properties, such as enzyme inhibition or receptor binding.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its stability and functional groups that allow for further chemical modifications.

Mechanism of Action

The mechanism by which N-(4-bromophenyl)-2-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide exerts its effects would depend on its specific application. For instance, if used as an antimicrobial agent, it might interact with bacterial cell membranes or enzymes, disrupting their function. The oxadiazole ring could interact with biological targets through hydrogen bonding or hydrophobic interactions, while the bromophenyl group might enhance binding affinity through halogen bonding.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Chloro-phenyl)-2-(5-p-tolyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide
  • N-(4-Methyl-phenyl)-2-(5-p-tolyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide
  • N-(4-Fluoro-phenyl)-2-(5-p-tolyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide

Uniqueness

Compared to these similar compounds, N-(4-bromophenyl)-2-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. Bromine atoms are larger and more polarizable than chlorine, fluorine, or methyl groups, potentially leading to stronger interactions with biological targets and different reactivity patterns in chemical reactions.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

CAS No.

332158-09-5

Molecular Formula

C17H14BrN3O2S

Molecular Weight

404.3g/mol

IUPAC Name

N-(4-bromophenyl)-2-[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C17H14BrN3O2S/c1-11-2-4-12(5-3-11)16-20-21-17(23-16)24-10-15(22)19-14-8-6-13(18)7-9-14/h2-9H,10H2,1H3,(H,19,22)

InChI Key

IMANUPULLFWDLM-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=NN=C(O2)SCC(=O)NC3=CC=C(C=C3)Br

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(O2)SCC(=O)NC3=CC=C(C=C3)Br

Origin of Product

United States

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